Cas no 2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-)

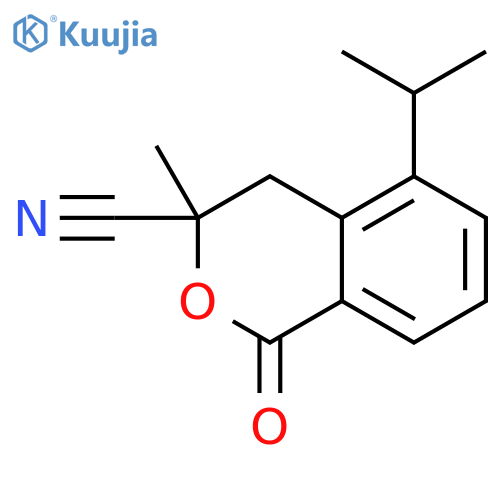

2138297-71-7 structure

商品名:1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-

CAS番号:2138297-71-7

MF:C14H15NO2

メガワット:229.274403810501

CID:5260639

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-

-

- インチ: 1S/C14H15NO2/c1-9(2)10-5-4-6-11-12(10)7-14(3,8-15)17-13(11)16/h4-6,9H,7H2,1-3H3

- InChIKey: RCVWGRNPGCGUKM-UHFFFAOYSA-N

- ほほえんだ: C1(C)(C#N)OC(=O)C2=CC=CC(C(C)C)=C2C1

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397056-0.5g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 0.5g |

$1495.0 | 2023-03-02 | ||

| Enamine | EN300-397056-0.05g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 0.05g |

$1308.0 | 2023-03-02 | ||

| Enamine | EN300-397056-0.25g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 0.25g |

$1432.0 | 2023-03-02 | ||

| Enamine | EN300-397056-2.5g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 2.5g |

$3051.0 | 2023-03-02 | ||

| Enamine | EN300-397056-1.0g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-397056-0.1g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 0.1g |

$1371.0 | 2023-03-02 | ||

| Enamine | EN300-397056-5.0g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 5.0g |

$4517.0 | 2023-03-02 | ||

| Enamine | EN300-397056-10.0g |

3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |

2138297-71-7 | 10.0g |

$6697.0 | 2023-03-02 |

1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 61389-26-2(Lignoceric Acid-d4)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量